n-butyl (2S,3R)-2,3-epoxybutyrate
Description
n-Butyl (2S,3R)-2,3-epoxybutyrate is a chiral epoxide ester characterized by a butyl ester group and a strained epoxy ring at the C2 and C3 positions of the butyrate backbone. The compound’s epoxy group enables nucleophilic ring-opening reactions, which are exploited in synthetic pathways to generate polyoxygenated intermediates. For example, (±)-trans-(2,3)-epoxybutyrate derivatives have been used as precursors in the synthesis of oudemansin A, a antifungal natural product . The n-butyl ester moiety enhances lipophilicity, influencing solubility and substrate compatibility in enzymatic or catalytic systems.
Properties
Molecular Formula |
C8H14O3 |
|---|---|
Molecular Weight |
158.19 g/mol |
IUPAC Name |
butyl (2S,3R)-3-methyloxirane-2-carboxylate |
InChI |
InChI=1S/C8H14O3/c1-3-4-5-10-8(9)7-6(2)11-7/h6-7H,3-5H2,1-2H3/t6-,7+/m1/s1 |
InChI Key |
JMYWLBRCOSLRIH-RQJHMYQMSA-N |
Isomeric SMILES |
CCCCOC(=O)[C@@H]1[C@H](O1)C |
Canonical SMILES |
CCCCOC(=O)C1C(O1)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural Comparison of Epoxybutyrate Derivatives

Key Observations :
- Stereochemistry: The (2S,3R) configuration of n-butyl epoxybutyrate contrasts with (2R,3S)-epoxide 18b, which is synthesized via microbial reduction of (±)-2-chloro-3-oxobutanoate . Stereochemical differences dictate regioselectivity in ring-opening reactions.
Key Observations :
Key Observations :
- The n-butyl group in caffeic acid amides improves NO inhibition compared to cyclic or disubstituted alkyl groups, suggesting its role in optimizing steric and hydrophobic interactions .
- In contrast, n-butyl-substituted cathinones (e.g., N-butyl pentylone) exhibit stimulant effects linked to enhanced blood-brain barrier penetration , though these are structurally distinct from epoxybutyrates.
Physicochemical Properties
- Lipophilicity : The n-butyl ester increases logP compared to methyl or ethyl esters, impacting solubility in aqueous vs. organic phases.
- Stability : Epoxide ring strain in this compound makes it reactive toward nucleophiles (e.g., amines, thiols), whereas aromatic esters (e.g., (S,2S,3R)-7a) exhibit greater conformational stability .
Q & A
Q. What are the optimal synthetic routes for preparing enantiopure n-butyl (2S,3R)-2,3-epoxybutyrate?
The synthesis of enantiopure epoxides like (2S,3R)-2,3-epoxybutyrate derivatives often involves stereoselective epoxidation or enzymatic resolution. For example, organocopper reagents derived from Grignard or alkyllithium compounds can react with enantiopure epoxy esters to introduce stereochemical control . A validated method includes reacting ethyl (3S)-3,4-epoxybutyrate with organocopper reagents to yield hydroxy acids, which can be further esterified to n-butyl derivatives. Key parameters include reaction temperature (−78°C for organocopper stability) and stoichiometric control of the Grignard reagent.
Q. How can the stereochemical integrity of this compound be confirmed during synthesis?
Chiral HPLC or polarimetry are standard methods. Advanced techniques include nuclear Overhauser effect (NOE) NMR to confirm spatial arrangements of substituents. For example, in related epoxide systems, NOE correlations between the epoxy oxygen and adjacent protons resolve ambiguities in stereochemistry . GC/MS with chiral columns (e.g., β-cyclodextrin phases) can also separate enantiomers and quantify enantiomeric excess (ee) ≥98% .
Q. What purification strategies are effective for isolating this compound from reaction mixtures?
Flash chromatography using silica gel (hexane/ethyl acetate gradients) is standard. For higher purity, recrystallization in nonpolar solvents (e.g., n-hexane) at low temperatures (−20°C) minimizes epoxide ring-opening side reactions. SLE (supported liquid extraction) with diatomaceous earth improves recovery of polar intermediates .
Advanced Research Questions
Q. How does the stereochemistry of the epoxy group influence reactivity in downstream transformations?
The (2S,3R) configuration directs nucleophilic attack to specific positions. For example, silyl acetylides preferentially attack the C(3)-position of trans-epoxybutyrate derivatives, producing syn-diols with defined stereochemistry . Computational modeling (DFT studies) can predict regioselectivity trends, which are critical for designing asymmetric catalysis pathways.
Q. What experimental designs are suitable for optimizing reaction conditions for this compound synthesis?
Response Surface Methodology (RSM) using a Box-Behnken model is effective. Factors include:
| Factor | Range |
|---|---|
| Reaction time (A) | 6–24 h |
| Molar ratio (B) | 1:1–1:3 (epoxide:organocopper) |
| Temperature (C) | −78°C to 0°C |
| Catalyst loading (D) | 1–5 mol% |
Yield is the response variable. ANOVA analysis identifies interactions (e.g., time × temperature) that maximize enantiomeric purity .
Q. How can kinetic resolution be applied to resolve racemic mixtures of epoxybutyrate derivatives?
Lipase-catalyzed transesterification selectively modifies one enantiomer. For instance, Candida antarctica lipase B (CAL-B) in tert-butyl methyl ether preferentially acylates the (2R,3S)-enantiomer, leaving the (2S,3R)-form unreacted. The ee can exceed 90% after 48 h .
Data Contradictions and Resolution
Q. Conflicting reports on the stability of this compound under acidic conditions: How to resolve discrepancies?
Contradictions arise from varying impurity profiles (e.g., residual Lewis acids). A controlled study comparing purified vs. crude samples under identical conditions (e.g., 0.1 M HCl in THF) is recommended. GC/MS monitoring of degradation products (e.g., diol formation) clarifies stability thresholds .
Methodological Tables
Q. Table 1: Comparative Analysis of Synthesis Methods
| Method | Yield (%) | ee (%) | Key Condition | Reference |
|---|---|---|---|---|
| Organocopper/Grignard | 75–85 | 98 | −78°C, 12 h | |
| Enzymatic resolution | 60–70 | 92 | CAL-B, 48 h | |
| RSM-optimized | 88 | 99 | 18 h, 1:2.5 ratio |
Q. Table 2: Analytical Techniques for Stereochemical Confirmation
Key Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

